N,N,N',N'-Tetramethyl-D-tartaramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

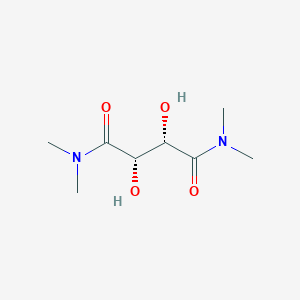

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYDYHRBODKVEL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949399 | |

| Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-65-5 | |

| Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of N,N,N',N'-Tetramethyl-D-tartaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of N,N,N',N'-Tetramethyl-D-tartaramide. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol |

| Melting Point | 186-188 °C |

| Optical Rotation | [α]20/D −46° (c = 3 in ethanol) |

| Appearance | White to off-white powder, crystals, and/or chunks |

| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters. |

| CAS Number | 63126-52-3 |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a known procedure for the corresponding L-enantiomer and is expected to yield this compound with high purity.

Materials:

-

Diethyl D-tartrate

-

Methanol (freshly distilled)

-

Dimethylamine (liquid, anhydrous)

-

Methanol-ethyl acetate (for recrystallization)

Equipment:

-

Large Erlenmeyer flask

-

Drying tube

-

Suction filtration apparatus (e.g., Büchner funnel and flask)

-

Refrigerator

-

Rotary evaporator or vacuum oven for drying

Procedure:

-

Reaction Setup: In a 2-L Erlenmeyer flask, prepare a mixture of diethyl D-tartrate (3 moles) and 600 mL of freshly distilled methanol.

-

Amine Addition: Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the flask.

-

Reaction: Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.

-

Crystallization: After the reaction period, seed the mixture with a small crystal of the product if necessary and cool it in a refrigerator overnight to promote the formation of massive crystals.

-

Isolation of Product: Collect the crystals by suction filtration.

-

Second Crop: Concentrate the filtrate, seed again, and cool to obtain a second crop of crystals.

-

Washing and Drying: Combine the crystal crops, wash with cold methanol (-30°C), and dry under reduced pressure at 70–100°C in a vacuum oven or on an oil bath.

-

Purification (Optional): For an analytically pure sample, recrystallize the product from a methanol-ethyl acetate solvent system.

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral ligand in asymmetric catalysis. Its structure allows it to form complexes with transition metals, which can then effectively control the stereoselectivity in various organic reactions. This is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a drug molecule is often directly linked to its efficacy and safety.

Below is a diagram illustrating the logical workflow of employing this compound in a generalized asymmetric catalytic reaction.

Caption: Workflow for the application of this compound in asymmetric catalysis.

A Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-D-tartaramide from D-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N,N,N',N'-Tetramethyl-D-tartaramide, a valuable chiral building block derived from D-tartaric acid. This compound serves as a critical component in asymmetric synthesis, particularly as a chiral ligand for catalysis in the development of enantiomerically pure pharmaceuticals.[1][2] This guide details a common and effective synthetic protocol, summarizes key quantitative data, and illustrates the experimental workflow and application logic through diagrams.

Overview of Synthetic Strategy

The synthesis of this compound from D-tartaric acid is most effectively achieved through a two-step process. This strategy circumvents issues like low solubility of the starting material and potential side reactions. The core pathway involves:

-

Esterification : D-tartaric acid is first converted to its corresponding diester, typically diethyl D-tartrate. This step enhances the solubility of the substrate in organic solvents and activates the carboxylic acid groups for the subsequent amidation.

-

Amidation : The resulting diethyl D-tartrate is then reacted with an excess of dimethylamine to form the desired this compound. This amidation reaction is generally clean and proceeds with retention of the stereochemistry at the chiral centers.

Alternative methods, such as the direct thermolysis of tartaric acid with amines, have been reported but are often considered less practical for stereoselective synthesis due to the harsh conditions which can lead to racemization.[3][4]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented. A summary of key quantitative data is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₄ | [1][5][6] |

| Molecular Weight | 204.22 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 186-188 °C | [1] |

| Optical Rotation [α]²⁰/D | -46° (c=3 in ethanol) | |

| CAS Number | 63126-52-3 | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Spectrum conforms to the expected structure. |

| ¹³C NMR | Spectrum conforms to the expected structure. |

| IR Spectroscopy | Data available, typically showing O-H, C-H, and C=O (amide) stretches. |

| Mass Spectrometry | Exact mass is 204.1110.[5] |

Detailed Experimental Protocol

This section provides a detailed, two-step methodology for the synthesis of this compound.

Step 1: Synthesis of Diethyl D-tartrate

Materials:

-

D-tartaric acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

Procedure:

-

A mixture of D-tartaric acid (150 g, 1.0 mol), absolute ethanol (250 mL), and toluene (250 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Concentrated sulfuric acid (10 mL) is cautiously added as a catalyst.

-

The mixture is heated to reflux. The water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap. Reflux is continued until no more water is collected (approximately 4-6 hours).

-

The reaction mixture is cooled to room temperature. The solution is then carefully washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude diethyl D-tartrate, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

-

Diethyl D-tartrate (from Step 1)

-

A solution of dimethylamine (e.g., 40% in water or 2.0 M in THF)

-

Methanol (MeOH)

Procedure:

-

Diethyl D-tartrate (20.6 g, 0.1 mol) is dissolved in methanol (100 mL) in a pressure-resistant flask.

-

The solution is cooled in an ice bath. An excess of dimethylamine solution (e.g., 100 mL of a 2.0 M solution in THF, 0.2 mol) is added slowly to the cooled solution.

-

The flask is securely sealed, and the reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

-

The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield pure this compound as a white crystalline solid.

-

The product is dried under vacuum. The purity and identity can be confirmed by melting point determination, NMR, and optical rotation measurements.

Visualized Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of the synthesis and its application context.

Caption: Synthetic workflow for this compound.

Caption: Role as a chiral ligand in asymmetric catalysis.

Applications in Drug Development

This compound is primarily employed as a chiral auxiliary or a bidentate chiral ligand in asymmetric catalysis.[1][2] Its C₂-symmetric backbone, derived from the readily available chiral pool of tartaric acid, makes it highly effective in inducing stereoselectivity.

-

Asymmetric Synthesis: It can form complexes with various transition metals. These chiral complexes catalyze reactions such as asymmetric reductions, oxidations, and carbon-carbon bond formations, yielding products with high enantiomeric excess.

-

Pharmaceutical Intermediate: The ability to control stereochemistry is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. This ligand is instrumental in synthesizing single-enantiomer active pharmaceutical ingredients (APIs).[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] The compound is hygroscopic and should be kept in a tightly sealed container.

References

- 1. N,N,N',N'-Tetramethyl-D-tartramide [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines | Semantic Scholar [semanticscholar.org]

- 5. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]

Crystal structure of N,N,N',N'-Tetramethyl-D-tartaramide

An In-depth Technical Guide on the Crystal Structure of N,N,N',N'-Tetramethyl-D-tartaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the solid-state properties of this chiral molecule. This document details its crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and crystal structure determination.

Introduction

This compound is a chiral diamide derived from D-tartaric acid. The stereochemical purity and defined conformation of such molecules are of significant interest in asymmetric synthesis, chiral recognition, and as building blocks for more complex molecular architectures in medicinal chemistry. Understanding the three-dimensional structure through single-crystal X-ray diffraction provides invaluable insights into its conformational preferences and intermolecular interactions, which are crucial for its application in various scientific fields.

The crystal structure of the enantiomer, (2R,3R)-N,N,N',N'-tetramethyltartramide (the L-form), was determined by Rychlewska in 1992. This guide presents the crystallographic data for the D-enantiomer, which is expected to be isostructural with the L-form, crystallizing in the enantiomorphic space group.

Crystallographic Data

The crystallographic data for this compound is summarized in the following tables. The data is based on the published structure of its L-enantiomer.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₁₆N₂O₄ |

| Formula Weight | 204.22 g/mol |

| Crystal System | Trigonal |

| Space Group | P3₂21 |

| a (Å) | 9.437 |

| b (Å) | 9.437 |

| c (Å) | 10.690 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 824.9 |

| Z | 3 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| O(1)-C(1) | 1.241 |

| O(2)-C(2) | 1.423 |

| N(1)-C(1) | 1.334 |

| N(1)-C(3) | 1.463 |

| N(1)-C(4) | 1.463 |

| C(1)-C(2) | 1.531 |

| C(2)-C(2') | 1.542 |

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| O(1)-C(1)-N(1) | 120.3 |

| O(1)-C(1)-C(2) | 120.1 |

| N(1)-C(1)-C(2) | 119.6 |

| C(1)-N(1)-C(3) | 118.8 |

| C(1)-N(1)-C(4) | 120.8 |

| C(3)-N(1)-C(4) | 119.4 |

| O(2)-C(2)-C(1) | 110.1 |

| O(2)-C(2)-C(2') | 110.5 |

| C(1)-C(2)-C(2') | 110.4 |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the amidation of a D-tartaric acid derivative. The following is a representative protocol based on general procedures for amide synthesis.

Materials:

-

Dimethyl D-tartrate

-

Dimethylamine (40% solution in water)

-

Methanol

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl D-tartrate in methanol.

-

Amine Addition: To the stirred solution, add an excess of a 40% aqueous solution of dimethylamine.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are general techniques that can be employed for the crystallization of this compound.

Method: Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. Ethanol or ethyl acetate are often good starting points.

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be applied to facilitate dissolution.

-

Crystallization: Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.

X-ray Diffraction Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure

Caption: A 2D representation of the molecular structure of this compound.

Experimental Workflow

Caption: A flowchart illustrating the key stages in determining the crystal structure.

Solubility of N,N,N',N'-Tetramethyl-D-tartaramide in organic solvents

An In-depth Technical Guide on the Solubility of N,N,N',N'-Tetramethyl-D-tartaramide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust framework for determining and understanding its solubility. It includes detailed experimental protocols for solubility determination via the shake-flask method and subsequent quantification using High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is intended to be a valuable resource for researchers in chemistry and drug development requiring high-purity this compound for their work.

Introduction

This compound is a chiral organic compound with potential applications in asymmetric synthesis and as a resolving agent. Its solubility in organic solvents is a critical physicochemical property that influences its purification, handling, and application in various chemical processes. Understanding the solubility profile is essential for process development, formulation, and ensuring the reproducibility of experimental results.

Physicochemical Properties:

| Property | Value |

| CAS Number | 63126-52-3 |

| Molecular Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 186-188 °C[1] |

Principles of Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and nonpolar characteristics. The presence of two hydroxyl (-OH) and two amide (-CON(CH₃)₂) groups contributes to its polarity and the capacity for hydrogen bonding. These features suggest a higher solubility in polar organic solvents. Qualitative assessments indicate that the enantiomer, N,N,N',N'-Tetramethyl-L-tartaramide, is soluble in water and polar organic solvents such as alcohols, ketones, and esters.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, the following table provides an illustrative framework for presenting such data once determined experimentally. The values presented are hypothetical and serve as a template for organizing experimental findings.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility ( g/100 mL) - Illustrative |

| Methanol | 32.7 | 15.2 |

| Ethanol | 24.5 | 8.5 |

| Acetone | 20.7 | 5.1 |

| Ethyl Acetate | 6.0 | 1.8 |

| Dichloromethane | 9.1 | 2.5 |

| Acetonitrile | 37.5 | 10.3 |

| Tetrahydrofuran | 7.6 | 3.0 |

Note: The solubility values in this table are for illustrative purposes only and should be determined experimentally.

Experimental Protocols

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration suitable for the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

References

A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetramethyl-D-tartaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethyl-D-tartaramide (CAS No: 63126-52-3). Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented, with data summarized in clear, tabular formats for ease of reference and comparison. This document serves as a vital resource for the synthesis, analysis, and quality control of this chiral building block in research and development.

Molecular Structure

This compound is a chiral diamide derived from D-tartaric acid. Its structure consists of a four-carbon backbone with hydroxyl groups at C2 and C3, and N,N-dimethylamide groups at C1 and C4.

Chemical Formula: C₈H₁₆N₂O₄ Molecular Weight: 204.22 g/mol Stereochemistry: (2S, 3S)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about its hydrogen and carbon framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methine, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH ₃ | 2.9 - 3.1 | Singlet (four distinct singlets possible due to rotational hindrance) | - |

| CH -OH | 4.5 - 4.7 | Doublet | ~4-6 Hz |

| CH-OH | 3.5 - 4.5 | Broad Singlet | - |

Note: The N-methyl groups may exhibit distinct singlets due to hindered rotation around the amide C-N bond. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O | 170 - 174 |

| C H-OH | 70 - 74 |

| N-C H₃ | 35 - 39 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Acquisition:

-

Spectra should be acquired on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals.

-

The logical workflow for NMR analysis is depicted below.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

IR Spectroscopic Data

The IR spectrum will prominently feature absorptions corresponding to the O-H, C-H, C=O, and C-N bonds.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |

| O-H stretch | 3200 - 3500 | Strong, Broad | Associated with the hydroxyl groups. |

| C-H stretch | 2850 - 3000 | Medium | Aliphatic C-H bonds in methyl and methine groups. |

| C=O stretch | 1630 - 1680 | Strong | Amide I band, characteristic of the carbonyl group. |

| N-H bend | 1510 - 1570 | Medium | Amide II band (often absent in tertiary amides). |

| C-N stretch | 1000 - 1350 | Medium | Amide C-N bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or ATR unit) in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

The logical process for IR analysis is outlined in the following diagram.

Literature review on the applications of tartaramide derivatives

An In-depth Technical Guide to the Applications of Tartaramide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaramide derivatives, compounds synthesized from the chiral scaffold of tartaric acid, represent a versatile and highly functional class of molecules. Their inherent C₂-symmetry, stereochemical purity, and the presence of multiple coordination sites—hydroxyl and amide groups—make them exceptional candidates for a wide range of scientific applications. This technical guide provides a comprehensive literature review on the applications of tartaramide derivatives in asymmetric catalysis, supramolecular chemistry, and their emerging potential in drug development. It includes quantitative data on their performance, detailed experimental protocols for key methodologies, and workflow diagrams to illustrate complex processes, serving as a vital resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

Tartaramides are diamide derivatives of tartaric acid, a naturally occurring dicarboxylic acid. The parent structure, 2,3-dihydroxybutanediamide, benefits from the fixed stereochemistry of its precursor, making L-tartaric acid a cornerstone of the "chiral pool" for asymmetric synthesis. The key structural features of tartaramide derivatives are:

-

C₂-Symmetry: The chiral backbone provides a predictable and symmetrical stereochemical environment, which is highly advantageous in asymmetric catalysis for inducing stereoselectivity.

-

Hydrogen Bonding Capabilities: The presence of four potential hydrogen bond donors (two hydroxyl, two amide N-H) and four acceptors (four carbonyl/hydroxyl oxygens) facilitates self-assembly into complex supramolecular structures.

-

Tunable Functionality: The amide nitrogen atoms can be easily substituted with a vast array of alkyl or aryl groups, allowing for the fine-tuning of steric and electronic properties to suit specific applications.

These features have established tartaramide derivatives as powerful tools in several key areas of chemical and biological research.

Applications in Asymmetric Catalysis

The C₂-symmetric backbone of tartaramides makes them excellent chiral ligands for metal-catalyzed asymmetric reactions and as organocatalysts. They create a well-defined chiral pocket around a metal center or a reactive site, enabling high stereocontrol in the formation of new chiral centers.

Chiral Ligands for Enantioselective Addition

Tartaramide derivatives can coordinate with metals like titanium, which then act as chiral Lewis acids to catalyze reactions such as the addition of organozinc reagents to aldehydes. This reaction is a fundamental method for creating chiral secondary alcohols, which are valuable building blocks in pharmaceuticals. While data on tartaramides themselves is limited, structurally analogous C₂-symmetric bis-amide ligands have demonstrated high efficacy. In one such study, a bis-amide ligand derived from a cyclopropane backbone was used to catalyze the addition of diethylzinc to various aldehydes, achieving high yields and excellent enantioselectivity[1][2][3].

Table 1: Performance of a C₂-Symmetric Bis-Amide Ligand in the Enantioselective Addition of Diethylzinc to Benzaldehydes [2]

| Entry | Aldehyde | Ligand (10 mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-Bromobenzaldehyde | Ligand 5a | 65 | 78 |

| 2 | 4-Bromobenzaldehyde | Ligand 5b | 70 | 95 |

| 3 | 4-Bromobenzaldehyde | Ligand 5c | 68 | 85 |

| 4 | 2,4-Dichlorobenzaldehyde | Ligand 5b | 65 | 26 |

Note: Ligands 5a-c are C₂-symmetric N,N'-dialkyl-trans-3-methylenecyclopropane-1,2-dicarboxamides, structurally analogous to tartaramides.

Experimental Protocol 1: Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol is adapted from the general procedure for the enantioselective addition of diethylzinc to aromatic aldehydes using a chiral bis-amide ligand and a titanium co-additive[2].

Materials:

-

Chiral tartaramide ligand (e.g., N,N'-dibenzyl-L-tartaramide) (0.1 equiv., 10 mol%)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv.)

-

Anhydrous Toluene

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv.)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 equiv.)

-

Saturated aqueous NH₄Cl solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon atmosphere setup (Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral tartaramide ligand (0.1 mmol) and anhydrous toluene (5 mL).

-

Add Ti(OiPr)₄ (1.2 mmol) to the solution and stir the resulting mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 mmol) dropwise to the reaction mixture. Stir for an additional 30 minutes at 0 °C.

-

Add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the flask.

-

Allow the reaction to stir at 0 °C, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (chiral secondary alcohol) by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Supramolecular Chemistry & Materials Science

The strong hydrogen-bonding motifs of tartaramides make them ideal building blocks for self-assembling systems. They are particularly effective as low-molecular-weight organogelators (LMWOGs), which can immobilize organic solvents at very low concentrations to form supramolecular gels.

Organogelators

Organogels are formed when gelator molecules self-assemble into a three-dimensional fibrous network that entraps solvent molecules. For tartaramides, this assembly is primarily driven by intermolecular hydrogen bonds between the amide and hydroxyl groups. These materials are thermo-reversible and have potential applications in drug delivery, cosmetics, and environmental remediation (e.g., oil spill recovery)[4]. Studies on amphiphilic gelators containing a tartaric acid scaffold have demonstrated their ability to form stable gels in both water and organic solvents like DMSO[5].

Table 2: Gelation Properties of Amphiphilic Tartaric Acid Derivatives [5]

| Derivative | Solvent | Minimum Gelation Concentration (MGC, wt%) | Gel-Sol Transition Temp. (Tgel, °C) |

| 1 (shorter alkyl chain) | Water | 0.3 | 34 |

| 2 (longer alkyl chain) | DMSO | 0.8 | 52 |

Experimental Protocol 2: Determination of Minimum Gelation Concentration (MGC)

This protocol describes the standard "inverted tube test" used to evaluate the gelation ability of a potential organogelator[5][6].

Materials:

-

Tartaramide derivative (potential gelator)

-

A selection of organic solvents (e.g., toluene, dodecane, DMSO, fatty acid esters)

-

Small vials (e.g., 4 mL) with screw caps

-

Heating source (hot plate or oil bath)

-

Vortex mixer

Procedure:

-

Weigh a precise amount of the tartaramide derivative (e.g., 5.0 mg) and place it into a vial.

-

Add a measured volume of the chosen solvent (e.g., 1.0 mL) to the vial. This creates an initial concentration (e.g., 0.5% w/v).

-

Seal the vial and heat the mixture while agitating (e.g., with a vortex mixer) until the solid is completely dissolved.

-

Allow the vial to cool to room temperature undisturbed for at least one hour.

-

Invert the vial. If the mixture does not flow and can support its own weight, a stable gel has formed.

-

If a gel forms, repeat the procedure with progressively lower amounts of the tartaramide derivative to find the lowest concentration at which gelation still occurs. This concentration is the MGC.

-

If a solution or precipitate forms, the compound is not a gelator for that solvent at the tested concentration.

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and multiple coordination sites of tartaramides make them theoretically suitable as linkers for building novel MOFs. The hydroxyl and carbonyl groups could coordinate to metal centers, and the tunable amide substituents could be used to functionalize the pore interiors. However, the use of tartaramide derivatives specifically as primary linkers in MOF synthesis is not yet well-documented in the literature, representing a promising but underexplored area of research[7][8][9].

Applications in Drug Development

The amide bond is a cornerstone of peptide and protein structure, and many biologically active molecules are amides. The chiral, hydroxylated backbone of tartaramides makes them interesting scaffolds for medicinal chemistry and drug development.

Biological & Anticancer Activity

While a broad range of amide derivatives have shown significant potential as anticancer, anti-inflammatory, and analgesic agents, specific studies focusing on the cytotoxicity of simple tartaramide derivatives against cancer cell lines are limited[10][11][12][13]. This remains a critical gap in the literature and a significant opportunity for future research.

However, related studies provide proof-of-concept for their biological potential. For instance, long-chain aliphatic tartaric acid diamides have been synthesized as analogues of ceramides, which are lipids involved in cellular signaling and apoptosis (programmed cell death). These tartaramide-based ceramide analogues were shown to have a pro-apoptotic effect on fibroblast cells, indicating they can interact with and influence cellular machinery[14][15]. This finding suggests that other tartaramide derivatives could be designed to target specific pathways in diseases like cancer.

Experimental Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound by calculating its IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The protocol below is a generalized procedure for adherent cancer cells in a 96-well plate format.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tartaramide test compound, dissolved in DMSO to make a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade) or other solubilization buffer

-

Sterile 96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette and microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the tartaramide stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various final concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Tartaramide derivatives are molecules of significant academic and potentially commercial interest, stemming from their readily available chiral backbone and highly tunable structure. Their application as chiral ligands in asymmetric catalysis is established, offering routes to enantiomerically pure molecules. In materials science , their capacity for self-assembly into supramolecular organogels via hydrogen bonding presents opportunities for the development of novel soft materials.

The most significant area for future growth lies in drug development and medicinal chemistry . The current literature lacks extensive studies on the biological activities of tartaramide derivatives, particularly as anticancer agents. Preliminary findings that related structures can induce apoptosis suggest this is a fertile ground for investigation. Future work should focus on synthesizing libraries of tartaramide derivatives with diverse N-substituents and screening them against various cancer cell lines to identify lead compounds and establish structure-activity relationships. Furthermore, their potential as linkers in creating functional Metal-Organic Frameworks remains largely untapped. The continued exploration of these versatile C₂-symmetric scaffolds promises to yield valuable tools and materials for chemists, material scientists, and drug development professionals.

References

- 1. arabjchem.org [arabjchem.org]

- 2. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. European Journal of Technique (EJT) » Submission » Investigation of the Gelation Potential of Low Molecular Weight Organogelator [dergipark.org.tr]

- 5. Amphiphilic Low-Molecular-Weight Gelators Bearing β-S-N-Acetylglucosamine Linked to a Tartaric Acid Scaffold: Synthesis, Self-Assembly and Wheat Germ Agglutinin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of long-chain tartaric acid diamides as novel ceramide-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Optical Rotation of N,N,N',N'-Tetramethyl-D-tartaramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of N,N,N',N'-Tetramethyl-D-tartaramide, focusing on its chirality and the resulting optical rotation. This document details the synthesis, experimental protocols for polarimetry, and the relationship between the molecule's absolute configuration and its interaction with plane-polarized light.

Introduction to Chirality in N,N,N',N'-Tetramethyl-tartaramide

N,N,N',N'-Tetramethyl-tartaramide is a chiral molecule derived from tartaric acid. Its chirality arises from the presence of two stereogenic centers at the C2 and C3 positions of the butanediamide backbone. The spatial arrangement of the hydroxyl and N,N-dimethylamido groups around these chiral carbons determines the molecule's absolute configuration, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

The D-enantiomer, this compound, has the (2S,3S) configuration. Its non-superimposable mirror image, the L-enantiomer, N,N,N',N'-Tetramethyl-L-tartaramide, possesses the (2R,3R) configuration. These enantiomers exhibit identical physical and chemical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.

Physicochemical and Optical Properties

The distinct three-dimensional structures of the D- and L-enantiomers of N,N,N',N'-Tetramethyl-tartaramide cause them to rotate the plane of polarized light to an equal extent but in opposite directions. This phenomenon is known as optical activity and is a defining characteristic of chiral molecules. The D-enantiomer is levorotatory (rotates light to the left, denoted by a negative sign), while the L-enantiomer is dextrorotatory (rotates light to the right, denoted by a positive sign).

The specific rotation, [α], is a standardized measure of a chiral compound's optical activity. It is a fundamental property used for identification, purity assessment, and characterization of enantiomers. The table below summarizes the key physicochemical and optical properties of the D- and L-enantiomers of N,N,N',N'-Tetramethyl-tartaramide.

| Property | This compound | N,N,N',N'-Tetramethyl-L-tartaramide |

| Synonyms | (-)-N,N,N',N'-Tetramethyl-D-tartaric acid diamide, (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide | (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide, (R,R)-(+)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide |

| CAS Number | 63126-52-3 | 26549-65-5 |

| Molecular Formula | C₈H₁₆N₂O₄ | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol | 204.22 g/mol |

| Melting Point | 186-188 °C[1] | 184-186 °C[2] |

| Specific Rotation ([α]²⁰/D) | -46° (c=3 in ethanol)[1] | +46° (c=3 in ethanol) |

| IUPAC Name | (2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide |

Experimental Protocols

Synthesis of N,N,N',N'-Tetramethyl-tartaramides

A general method for the synthesis of N,N,N',N'-Tetramethyl-tartaramides involves the amidation of the corresponding tartaric acid derivative. For instance, N,N,N',N'-Tetramethyl-L-tartaramide can be prepared by reacting methyl L-tartrate with dimethylamine.[2]

Reaction Scheme:

(2R,3R)-Dimethyl tartrate + 2 HN(CH₃)₂ → (2R,3R)-N,N,N',N'-Tetramethyl-tartaramide + 2 CH₃OH

Illustrative Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl L-tartrate in a suitable solvent (e.g., methanol).

-

Addition of Amine: Add an excess of dimethylamine (typically as a solution in a compatible solvent or as a gas) to the stirred solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the amidation to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the solvent and excess amine are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure N,N,N',N'-Tetramethyl-L-tartaramide. The same procedure can be applied using methyl D-tartrate to synthesize the D-enantiomer.

Measurement of Optical Rotation

The optical rotation is measured using a polarimeter. The following protocol outlines the general steps for determining the specific rotation of this compound.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

This compound sample

-

Ethanol (spectroscopic grade)

Procedure:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Blank Measurement: Fill the polarimeter cell with the solvent (ethanol) and place it in the instrument. Take a reading to zero the polarimeter. This step corrects for any optical rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh a precise amount of the this compound sample. Dissolve the sample in ethanol in a volumetric flask to prepare a solution of known concentration (e.g., 3 g/100 mL). Ensure the sample is completely dissolved.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path. Place the filled cell in the polarimeter and record the observed optical rotation (α). The measurement should be repeated several times to ensure accuracy.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Visualization of Concepts

The following diagrams illustrate the key concepts of chirality and the experimental workflow for determining optical rotation.

Caption: Enantiomers interact with plane-polarized light to produce opposite optical rotations.

Caption: Experimental workflow for determining the specific rotation of a chiral compound.

References

A Technical Guide to the Thermal Properties of N,N,N',N'-Tetramethyl-D-tartaramide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known thermal properties of N,N,N',N'-Tetramethyl-D-tartaramide. It includes key physicochemical data, standardized protocols for thermal analysis, and workflow diagrams to guide experimental design. This document is intended for professionals in chemical research and pharmaceutical development who require an understanding of the thermal behavior of this compound for applications such as process chemistry, formulation, and stability testing.

Physicochemical Properties

This compound is a chiral diamide derivative of D-tartaric acid. Its thermal properties are crucial for determining its stability during manufacturing, storage, and formulation. While extensive thermal decomposition data is not widely published, its melting point is well-documented.

The physical properties of enantiomers (D- and L- forms) are identical, except for the direction in which they rotate plane-polarized light. Therefore, the melting point data for the corresponding L-enantiomer is directly applicable to the D-enantiomer.

Table 1: Physicochemical Data for N,N,N',N'-Tetramethyl-tartaramide

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | PubChem[1] |

| Synonyms | (-)-N,N,N',N'-Tetramethyl-D-tartardiamide | PubChem[1] |

| Molecular Formula | C₈H₁₆N₂O₄ | PubChem[2] |

| Molecular Weight | 204.22 g/mol | Sigma-Aldrich[3], PubChem[2] |

| CAS Number | 63126-52-3 (D-form) | PubChem[1] |

| Melting Point | 184-186 °C (literature value for L-enantiomer) | Sigma-Aldrich[3], ChemBK[4] |

Thermal Stability and Melting Point Analysis

The melting point of a crystalline solid is a critical physical constant that indicates its purity. The sharp range of 184-186 °C suggests a high degree of purity for the compound.[3] This temperature marks the transition from a solid to a liquid phase and represents the upper limit for solid-state processing and storage under ambient pressure.

Thermal stability refers to the compound's resistance to decomposition at elevated temperatures. While a specific decomposition temperature for this compound is not available in the cited literature, this property can be precisely determined using Thermogravimetric Analysis (TGA). Such analysis is essential for establishing safe operating temperatures in processes like drying, milling, and melt-based formulations.

Experimental Protocols

The following sections describe standard methodologies for characterizing the thermal properties of a solid organic compound like this compound.

DSC is used to determine the melting point and the enthalpy of fusion.

Objective: To accurately measure the melting temperature (onset and peak) and the heat of fusion of the sample.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., high-purity indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any mass loss during the experiment. Prepare an identical empty pan to serve as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature, typically 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 220 °C).

-

Maintain a constant inert atmosphere by purging the cell with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature and the peak temperature of the melt.

-

Integrate the area under the peak to calculate the enthalpy of fusion (J/g).

-

TGA is used to measure changes in mass as a function of temperature, revealing the thermal stability and decomposition profile.

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Experimental Conditions:

-

Place the crucible onto the TGA balance mechanism.

-

Equilibrate the system at a starting temperature, typically 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a high final temperature (e.g., 500 °C) to ensure complete decomposition.

-

Maintain a controlled inert (nitrogen) or oxidative (air) atmosphere with a purge gas flow rate of 50-100 mL/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).

-

Visualization of Experimental Workflows

Visual workflows are essential for planning and executing thermal analysis experiments consistently.

Caption: Workflow for Thermal Property Characterization.

Caption: Detailed Workflow for a TGA Experiment.

References

- 1. 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | C8H16N2O4 | CID 6999257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

A Technical Guide to Enantiomerically Pure N,N,N',N'-Tetramethyl-D-tartaramide for Researchers

This technical guide provides an in-depth overview of enantiomerically pure N,N,N',N'-Tetramethyl-D-tartaramide, a versatile chiral auxiliary and ligand for researchers, scientists, and professionals in drug development. This document covers commercial suppliers, detailed synthesis and purification protocols, and its applications in asymmetric synthesis.

Commercial Availability

Enantiomerically pure this compound (CAS Number: 63126-52-3) is available from several chemical suppliers. The purity and pricing can vary, so a comparative analysis is crucial for procurement. Below is a summary of offerings from notable vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Strem Chemicals | This compound, 98% (99% ee) | 63126-52-3 | 98% (99% ee) | 5g | $53.00 |

| MySkinRecipes | This compound, ≥98%, ≥99% e.e. | 63126-52-3 | ≥98% (≥99% ee) | 1g, 5g, 25g | ~ |

| Chem-Impex International | (-)-N,N,N',N'-Tetramethyl-D-tartardiamide | 63126-52-3 | ≥ 98% (GC) | - | Price not listed |

| Santa Cruz Biotechnology | N,N,N′,N′-Tetramethyl-D-tartaramide | 63126-52-3 | - | - | Price not listed |

| Sigma-Aldrich | N,N,N′,N′-Tetramethyl-D-tartaramide, 98% | 63126-52-3 | 98% | - | Product Discontinued |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 186-190 °C[2] |

| Optical Rotation | [α]20/D ≈ -46° (c=3 in ethanol)[1] |

| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters.[3] |

Synthesis of Enantiomerically Pure (S,S)-N,N,N',N'-Tetramethyl-D-tartaramide

The following is a detailed protocol for the synthesis of the enantiomer, (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide, which can be adapted to produce the (S,S)-(-)-D-enantiomer by starting with L-(+)-tartaric acid or its diethyl ester. This procedure is based on a well-established method from Organic Syntheses.[4]

Materials and Reagents

-

L-(+)-Diethyl tartrate

-

Anhydrous methanol

-

Liquid dimethylamine, anhydrous

-

Ethyl acetate

Equipment

-

Large Erlenmeyer flask (2 L)

-

Mechanical stirrer

-

Round-bottom flask

-

Reflux condenser

-

Apparatus for suction filtration

-

Rotary evaporator

-

Oil bath

Experimental Protocol

Step 1: Amidation of Diethyl Tartrate

-

In a 2-liter Erlenmeyer flask, prepare a mixture of 618 g (3 moles) of L-(+)-diethyl tartrate and 600 mL of freshly distilled anhydrous methanol.[4]

-

Cool the mixture in a dry ice/acetone bath.

-

Carefully add at least 450 mL (7 moles) of cold, liquid anhydrous dimethylamine to the stirred solution.[4]

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Continue stirring for at least 48 hours at room temperature to ensure the reaction goes to completion.

-

Concentrate the reaction mixture using a rotary evaporator to remove methanol and excess dimethylamine.

-

The resulting crude product is a solid.

Step 2: Purification by Recrystallization

-

Collect the crude this compound by suction filtration.

-

Wash the crystals with a small amount of cold methanol (-30°C).[4]

-

For further purification, recrystallize the product from a methanol-ethyl acetate solvent system.[4]

-

Dissolve the crude product in a minimal amount of hot methanol and then add ethyl acetate until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator overnight to facilitate crystal formation.

-

Collect the purified crystals by suction filtration and wash with cold methanol.

-

Dry the crystals under reduced pressure at 70-100°C to obtain the pure product.[4]

Characterization

The purified product should be a white crystalline solid. The melting point and optical rotation should be measured to confirm the identity and enantiomeric purity of the compound.

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral ligand in asymmetric catalysis.[3] Its C2-symmetry and the presence of both hydroxyl and amide functionalities allow it to form well-defined complexes with various metals, which can then catalyze a range of enantioselective transformations.

While specific, detailed protocols for the use of this compound are not as prevalent in the literature as for its ester analogue, diethyl tartrate, it is a valuable ligand in its own right. The general principles of its application are similar to other tartrate-derived chiral ligands.

General Workflow for a Ligand-Accelerated Asymmetric Reaction

Below is a generalized workflow for the application of this compound as a chiral ligand in an asymmetric reaction, such as an aldol addition or an epoxidation.

References

Methodological & Application

The Untapped Potential of N,N,N',N'-Tetramethyl-D-tartaramide in Asymmetric Catalysis: A Guide for Exploration

For Researchers, Scientists, and Drug Development Professionals

While N,N,N',N'-Tetramethyl-D-tartaramide, a chiral diamide derived from D-tartaric acid, presents a structurally promising scaffold for asymmetric catalysis, a comprehensive review of scientific literature reveals a notable absence of its specific application as a chiral ligand in well-documented, highly enantioselective catalytic reactions. Its close structural relatives, particularly the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), have demonstrated significant success, especially in complexation with titanium to catalyze a range of asymmetric transformations with high enantiomeric excess (ee).[1][2] This suggests that the tartaramide backbone possesses inherent chiral information that could be effectively transferred in a catalytic cycle.

This document serves as a practical guide for researchers interested in exploring the catalytic potential of this compound. We provide a general overview of its potential, drawing parallels with established tartaric acid-derived ligands, and present a detailed protocol for a benchmark reaction to systematically evaluate its efficacy as a chiral ligand.

Application Note: Exploring a Novel Chiral Ligand

This compound offers several potential advantages as a chiral ligand. The presence of four methyl groups on the amide nitrogens provides a distinct steric and electronic environment compared to the widely studied TADDOLs. The amide carbonyls can act as Lewis basic coordination sites, and the hydroxyl groups can participate in hydrogen bonding or deprotonation to coordinate with a metal center. This C2-symmetric molecule has the potential to form stable chelate complexes with various transition metals, creating a well-defined chiral pocket around the metal's active site.

Potential areas of application for a catalyst system based on this compound could include:

-

Asymmetric Additions to Carbonyls: Catalyzing the addition of nucleophiles, such as organozinc or organoaluminum reagents, to aldehydes and ketones.

-

Asymmetric Allylations: In combination with metals like palladium or indium, directing the enantioselective addition of allyl groups to carbonyl compounds.

-

Asymmetric Dihydroxylations: Although Sharpless asymmetric dihydroxylation relies on cinchona alkaloid-derived ligands, the diol functionality of the tartaramide backbone could be explored in other metal-catalyzed dihydroxylation reactions.

-

Lewis Acid Catalysis: The in-situ generated metal complex could act as a chiral Lewis acid to catalyze a variety of reactions, including Diels-Alder reactions and aldol reactions.

General Protocol for Ligand Screening: Asymmetric Addition of Diethylzinc to Benzaldehyde

To systematically evaluate the potential of this compound as a chiral ligand, a well-established benchmark reaction is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is highly sensitive to the structure of the chiral ligand and the reaction conditions, making it an excellent starting point for screening.

Workflow for Ligand Screening

Caption: Workflow for screening this compound in asymmetric catalysis.

Detailed Experimental Protocol

Materials:

-

This compound (as the chiral ligand)

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄) (as the metal precursor)

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Catalyst Preparation (In-situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.1 mmol).

-

Add anhydrous toluene (2 mL).

-

Add Titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.

-

-

Asymmetric Addition Reaction:

-

Cool the catalyst solution to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 mmol).

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature and stir for 15 minutes.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-phenyl-1-propanol.

-

-

Analysis:

-

Determine the yield of the purified 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

-

Proposed Data Table for Systematic Screening

To effectively evaluate the ligand, a systematic variation of reaction parameters is recommended. The following table structure can be used to organize the experimental data.

| Entry | Ligand (mol%) | Ti(O-iPr)₄ (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | 10 | Toluene | 0 | 4 | ||

| 2 | 20 | 20 | Toluene | 0 | 4 | ||

| 3 | 10 | 10 | CH₂Cl₂ | 0 | 4 | ||

| 4 | 10 | 10 | Toluene | -20 | 8 | ||

| 5 | 10 | 10 | Toluene | RT | 2 |

Logical Relationship of Ligand Structure to Catalytic Performance

The anticipated mechanism involves the formation of a chiral titanium complex that coordinates with both the aldehyde and the diethylzinc, facilitating the enantioselective transfer of an ethyl group.

Caption: Proposed mechanistic pathway for the enantioselective addition.

The stereochemical outcome of the reaction will be dictated by the facial selectivity imposed by the chiral ligand in the transition state. The rigidity and steric bulk of the this compound ligand will play a crucial role in differentiating the two diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.

Conclusion

While this compound remains an underexplored chiral ligand, its structural features, derived from the readily available chiral pool of tartaric acid, make it a compelling candidate for investigation in asymmetric catalysis. The provided protocol for the enantioselective addition of diethylzinc to benzaldehyde offers a robust starting point for its evaluation. Systematic screening of reaction parameters and a thorough analysis of the results will be essential to unlock the potential of this promising yet uncharacterized chiral ligand. Success in this endeavor could introduce a new, readily accessible, and effective ligand to the toolkit of synthetic chemists, with potential applications in academic research and the development of novel pharmaceuticals.

References

Application Notes and Protocols for Asymmetric Synthesis Using N,N,N',N'-Tetramethyl-D-tartaramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-D-tartaramide is a C₂-symmetric chiral ligand derived from naturally abundant D-tartaric acid. Its rigid backbone and the presence of four coordinating amide groups make it an effective chiral auxiliary and ligand in asymmetric synthesis. This document provides an overview of its application and a generalized protocol for its use in achieving high enantioselectivity in various chemical transformations. While specific detailed protocols with extensive quantitative data for this compound are not widely available in general scientific literature, this guide presents a foundational methodology based on established principles of asymmetric catalysis.

Principle of Asymmetric Induction

This compound functions by coordinating to a metal center, creating a chiral environment around the catalytic site. This chiral complex then interacts with the substrate in a stereodifferentiating manner, favoring the formation of one enantiomer of the product over the other. The stereochemical outcome is dictated by the specific spatial arrangement of the ligand, metal, and substrate in the transition state.

Applications

As a versatile chiral ligand, this compound has potential applications in a range of asymmetric reactions, including but not limited to:

-

Asymmetric Addition Reactions: Catalyzing the addition of nucleophiles to prochiral aldehydes, ketones, and imines.

-

Asymmetric Hydrogenations: Directing the stereoselective reduction of double bonds.

-

Asymmetric Cyclopropanations: Controlling the stereochemistry of cyclopropane ring formation.

-

Asymmetric Aldol Reactions: Mediating the diastereoselective and enantioselective formation of carbon-carbon bonds.

Generalized Experimental Protocol: Asymmetric Addition of an Organometallic Reagent to an Aldehyde

This protocol outlines a general procedure for the enantioselective addition of an organometallic reagent to a prochiral aldehyde using a catalyst system derived from this compound. Researchers should note that optimal conditions (catalyst loading, solvent, temperature, and reaction time) will need to be determined empirically for each specific substrate and reagent combination.

Materials:

-

This compound

-

Metal precursor (e.g., Ti(Oi-Pr)₄, Zn(OTf)₂, Cu(OTf)₂)

-

Anhydrous, degassed solvent (e.g., THF, Toluene, CH₂Cl₂)

-

Prochiral aldehyde

-

Organometallic reagent (e.g., Grignard reagent, organozinc reagent)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Formation:

-

In a flame-dried, argon-purged flask, dissolve this compound (e.g., 0.1 mmol) in the chosen anhydrous solvent (e.g., 5 mL).

-

To this solution, add the metal precursor (e.g., 0.1 mmol) at room temperature and stir for the required time (typically 30-60 minutes) to allow for complex formation.

-

-

Reaction Setup:

-

Cool the solution of the chiral catalyst to the desired reaction temperature (e.g., -78 °C, -20 °C, or 0 °C).

-

Add the prochiral aldehyde (e.g., 1.0 mmol) to the catalyst solution and stir for a brief period (e.g., 15 minutes).

-

Slowly add the organometallic reagent (e.g., 1.2 mmol) dropwise to the reaction mixture over an extended period to control the reaction rate and minimize side reactions.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of the quenching solution at the reaction temperature.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Determine the yield of the purified product.

-

Analyze the enantiomeric excess (ee) of the product using chiral HPLC or chiral gas chromatography (GC).

-

Data Presentation

The following table provides a template for summarizing experimental data. Researchers should populate this table with their own results to facilitate comparison and optimization of reaction conditions.

| Entry | Substrate (Aldehyde) | Nucleophile | Ligand Loading (mol%) | Metal Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Et₂Zn | 10 | Ti(Oi-Pr)₄ | Toluene | -20 | 24 | - | - |

| 2 | Cyclohexanecarboxaldehyde | PhMgBr | 10 | Zn(OTf)₂ | THF | -78 | 12 | - | - |

| 3 | ... | ... | ... | ... | ... | ... | ... | ... | ... |

Visualizations

Logical Workflow for Asymmetric Catalysis

The following diagram illustrates the general workflow for an asymmetric catalytic reaction using a pre-formed chiral catalyst.

Caption: General workflow for asymmetric synthesis.

Signaling Pathway of Chiral Induction

The diagram below illustrates the conceptual pathway of how the chiral ligand imparts stereochemical information to the final product.

Application of N,N,N',N'-Tetramethyl-D-tartaramide in Metal-Organic Frameworks: A Review of a Latent Research Area